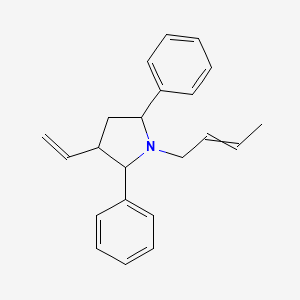![molecular formula C12H13NO6 B14526303 (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid CAS No. 62782-65-4](/img/structure/B14526303.png)
(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone, a methyl group, and a nitrobenzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid typically involves the esterification of 3-methyl-2-butanol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-[(4-aminobenzoyl)oxy]butanoic acid.
Reduction: 3-Methyl-2-butanol and 4-nitrobenzoic acid.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Methyl-2-[(4-aminobenzoyl)oxy]butanoic acid: Similar structure but with an amino group instead of a nitro group.
(2S)-3-Methyl-2-[(4-methoxybenzoyl)oxy]butanoic acid: Similar structure but with a methoxy group instead of a nitro group.
(2S)-3-Methyl-2-[(4-chlorobenzoyl)oxy]butanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound versatile for different applications.
Properties
CAS No. |
62782-65-4 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(4-nitrobenzoyl)oxybutanoic acid |
InChI |
InChI=1S/C12H13NO6/c1-7(2)10(11(14)15)19-12(16)8-3-5-9(6-4-8)13(17)18/h3-7,10H,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
PQAWPKJDSCKSLU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)







![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)
![3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14526287.png)

![N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine](/img/structure/B14526299.png)
